N-(3,3-diphenylpropyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Overview
Description
N-(3,3-diphenylpropyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is a useful research compound. Its molecular formula is C26H26N2O3S and its molecular weight is 446.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3,3-diphenylpropyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is the NMDA glutamate receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
This compound acts as an open channel blocker for the NMDA glutamate receptor . This means it prevents the flow of ions through the receptor’s channel, thereby inhibiting the receptor’s function.
Biochemical Pathways
The compound’s action on the NMDA glutamate receptor affects the glutamatergic signaling pathway . This pathway is involved in various physiological processes, including learning and memory. By blocking the NMDA receptor, the compound can modulate these processes.
Pharmacokinetics
The pharmacokinetic properties of N-(3,3-diphenylpropyl)-2-oxo-1-azatricyclo[631It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
By blocking the NMDA glutamate receptor, this compound can inhibit the receptor’s function and modulate physiological processes controlled by the glutamatergic signaling pathway .
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c29-25-18-22-17-23(16-21-12-7-15-28(25)26(21)22)32(30,31)27-14-13-24(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,16-17,24,27H,7,12-15,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOIDOAEOWQALB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5)CC(=O)N3C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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